1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid
Overview
Description
“1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is a derivative of azetidine, a four-membered heterocyclic ring with nitrogen as its heteroatom .
Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered azetidine ring, a carboxylic acid group, and an ethylbutanoyl group. The azetidine ring is a heterocyclic structure with nitrogen as its heteroatom .Chemical Reactions Analysis
Azetidines, including “this compound”, are known to participate in various chemical reactions. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Azetidine-2-carboxylic Acid in Biological Systems
Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid found in plants like sugar beets and table beets (Beta vulgaris). It is known to be misincorporated into proteins in place of proline, causing toxic effects and congenital malformations in various species, including humans. The presence of Aze in sugar beet byproducts fed to farm animals suggests its potential impact on the food chain and necessitates further exploration of its role in the pathogenesis of diseases in humans (Rubenstein et al., 2009).
Synthesis and Applications in Medicinal Chemistry
Research on azetidine derivatives has led to the development of methods for synthesizing functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These compounds are of interest for biological applications and foldameric research due to their conformationally constrained structures. The synthesis involves amination, bromination, and cyclization steps, yielding derivatives that can be further functionalized. Such azetidine derivatives have potential applications in the design of bioactive molecules and the exploration of protein folding mechanisms (Žukauskaitė et al., 2011).
Exploration of Azetidine-2-carboxylic Acid Analogues
Studies on azetidine-2-carboxylic acid and its analogues have also focused on their incorporation into peptides and proteins, mimicking the natural amino acid proline. This incorporation has been utilized to study proline metabolism and protein conformation, with specific activity observed in model organisms like Arabidopsis thaliana and Escherichia coli. Such research provides insights into the roles of these analogues in biological systems and their potential therapeutic applications (Verbruggen et al., 1992).
Future Directions
Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in the field. These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Properties
IUPAC Name |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYEYFMWSYORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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